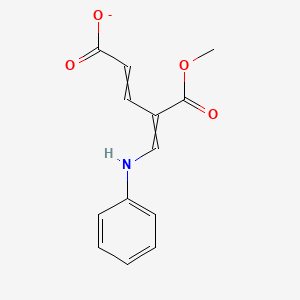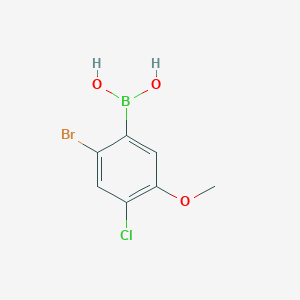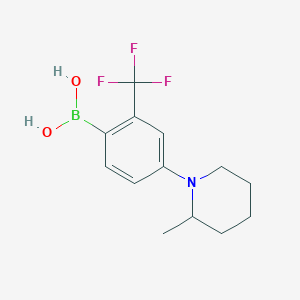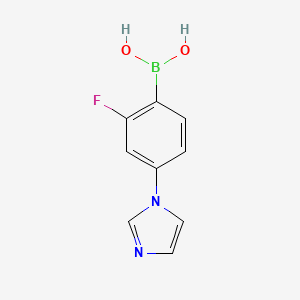
5-Anilino-4-methoxycarbonylpenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester typically involves the reaction of phenylamine with a suitable methylene donor under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired ester. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction is monitored closely to maintain the desired reaction conditions and to minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-[(Phenylamino)methylene]-2-pentenedioic Acid: Similar in structure but lacks the methyl ester group.
Phenylaminoacetic Acid: Contains a phenylamino group but differs in the rest of the structure.
Methylene-2-pentenedioic Acid: Similar backbone but lacks the phenylamino group.
Uniqueness
4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H12NO4- |
|---|---|
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
5-anilino-4-methoxycarbonylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/p-1 |
Clave InChI |
FJKGPQZCFBLFIG-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)
![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
